molecular formula C20H21NO2 B8309066 1-Benzyl-3-(2-oxo-2-phenylethyl)-piperidin-4-one

1-Benzyl-3-(2-oxo-2-phenylethyl)-piperidin-4-one

Cat. No.: B8309066
M. Wt: 307.4 g/mol
InChI Key: OAEABQHLSCMYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-oxo-2-phenylethyl)-piperidin-4-one is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

1-benzyl-3-phenacylpiperidin-4-one

InChI

InChI=1S/C20H21NO2/c22-19-11-12-21(14-16-7-3-1-4-8-16)15-18(19)13-20(23)17-9-5-2-6-10-17/h1-10,18H,11-15H2

InChI Key

OAEABQHLSCMYQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)CC(=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzylpiperidin-4-one (10.0 g, 0.0529 mmol) and morpholine (6.9 g, 0.079 mol) in dry benzene was added a catalytic amount of PTSA (450 mg, 0.00262 mol). A round bottom flask was attached with a Dean Stark assembly then the reaction mixture was heat at reflux under nitrogen for 17 to 18 h. The reaction mixture was concentrated under a nitrogen atmosphere, then the crude mixture was diluted with dry benzene and cooled to 0° C. and a solution of phenacyl bromide (12.63 g, 0.0634 mol) in benzene was added. The reaction mixture was allowed to warm to RT and stirred overnight. The reaction mixture was diluted with water and stirred at RT for 1 h, then extracted with EtOAc (300×3 mL), dried over Na2SO4 and concentrated to afford the crude product which was purified by flash chromatography (eluent: 10% EtOAc/hexanes) to afford 1-benzyl-3-(2-oxo-2-phenylethyl)-piperidin-4-one (4.5 g, 45.0%).
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10 g
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6.9 g
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450 mg
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12.63 g
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